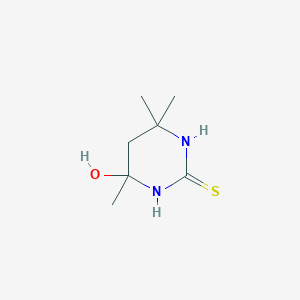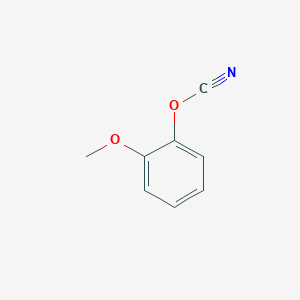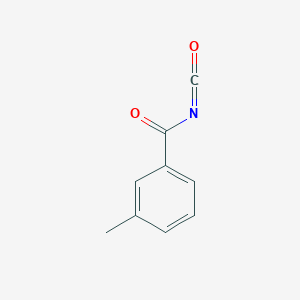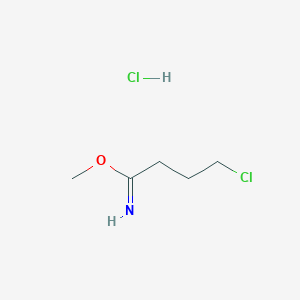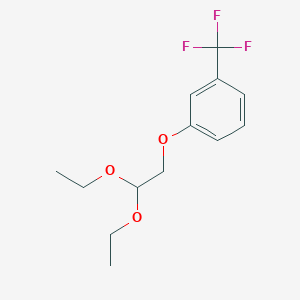![molecular formula C18H20Cl2O4 B1626556 (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol CAS No. 85362-86-3](/img/structure/B1626556.png)
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Overview
Description
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol , also known by its chemical name, is a chiral compound. It belongs to the class of 1,4-bis(aryloxy)butane derivatives. The compound’s stereochemistry is specified by the (2R,3R) configuration, indicating the orientation of the hydroxyl groups on the asymmetric carbon atoms.
Molecular Structure Analysis
The molecular structure of (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol consists of a butane backbone with two chiral centers (at positions 2 and 3). The two hydroxyl groups are oriented in a (2R,3R) configuration. The presence of the chlorophenyl groups contributes to its overall structure and properties.
Chemical Reactions Analysis
The compound’s reactivity likely involves interactions with other molecules, such as nucleophiles or electrophiles. However, specific chemical reactions involving this compound were not explicitly mentioned in the literature. Further studies are needed to explore its reactivity and potential transformations.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : The compound’s melting point is not specified in the available literature.
- Solubility : It may exhibit solubility in organic solvents due to its aromatic moieties.
- Appearance : Likely a solid or crystalline material.
- Chemical Properties :
- Stability : The compound’s stability under various conditions (e.g., temperature, pH) requires investigation.
- Acid-Base Behavior : The presence of hydroxyl groups suggests potential acid-base reactions.
- Spectroscopic Data : IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm its structure.
Safety And Hazards
Safety data specific to this compound is scarce. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Consult safety data sheets (SDS) for detailed information.
Future Directions
- Biological Evaluation : Investigate its biological activity against cancer cell lines or other disease models.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.
- Toxicology Studies : Assess its safety profile and potential side effects.
- Clinical Development : If promising, consider preclinical and clinical studies.
Remember that this analysis is based on available literature, and further research is essential to uncover additional insights. For a more detailed understanding, consult primary research articles and expert reviews1.
properties
IUPAC Name |
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGYQXOSGYFFSY-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@H]([C@@H](COCC2=CC=C(C=C2)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538576 | |
| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
CAS RN |
85362-86-3 | |
| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



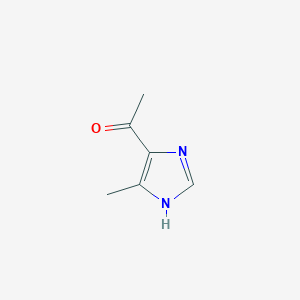
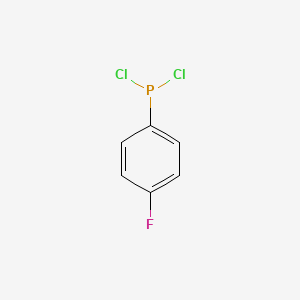
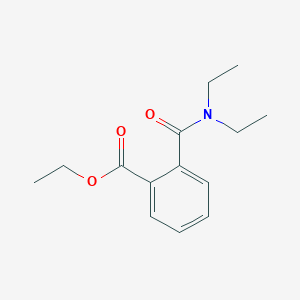
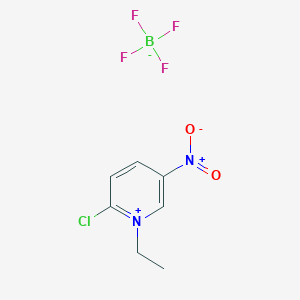

![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)
![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)

